molecular formula C18H21N3O4S2 B11774206 Ethyl 5-acetyl-2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)-4-methylthiophene-3-carboxylate

Ethyl 5-acetyl-2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)-4-methylthiophene-3-carboxylate

Cat. No.: B11774206
M. Wt: 407.5 g/mol
InChI Key: RBGRNUDLJNSNCH-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)-4-methylthiophene-3-carboxylate is a complex organic compound that features a thiophene ring, a pyrimidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-acetyl-2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)-4-methylthiophene-3-carboxylate typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.

    Introduction of the Pyrimidine Ring: The pyrimidine ring can be introduced through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Thioether Formation: The thioether linkage is formed by reacting the pyrimidine derivative with a thiol compound.

    Acetylation and Esterification: The final steps involve acetylation of the thiophene ring and esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the thioether linkage.

    Reduction: Reduction reactions can target the carbonyl groups and the pyrimidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrimidine ring and the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiophene and pyrimidine rings.

    Reduction: Reduced forms of the carbonyl groups and pyrimidine ring.

    Substitution: Substituted derivatives with various functional groups replacing the original ones.

Scientific Research Applications

Ethyl 5-acetyl-2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)-4-methylthiophene-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-acetyl-2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)-4-methylthiophene-3-carboxylate depends on its specific application:

    Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, inhibiting or modulating their activity. The thioether and pyrimidine rings are likely involved in binding interactions.

    Organic Synthesis: It acts as a building block, participating in various chemical reactions to form more complex structures.

    Materials Science: The compound’s electronic properties can be exploited in the design of materials with specific functionalities.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-acetyl-2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)-4-methylthiophene-3-carboxylate
  • This compound
  • This compound

Uniqueness

This compound is unique due to its combination of a thiophene ring, a pyrimidine ring, and various functional groups. This unique structure imparts specific chemical and physical properties that make it suitable for a wide range of applications.

Biological Activity

Ethyl 5-acetyl-2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)-4-methylthiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure

The compound can be described by the following chemical structure:

C15H18N4O3S\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}_3\text{S}

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in cancer cell proliferation and apoptosis. The presence of the pyrimidine and thiophene moieties is believed to enhance its interaction with biological macromolecules.

Anticancer Activity

Research indicates that derivatives of compounds with similar structures have shown promising anticancer properties. For instance, compounds containing pyrimidine and thiophene rings have been reported to exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

Case Study:
A study on similar thienopyrimidine derivatives demonstrated IC50 values ranging from 0.007 µM to 14.9 µM against different cancer cell lines, indicating potent anticancer activity . The structure-activity relationship revealed that modifications in the thiophene ring significantly influenced the anticancer efficacy.

CompoundCell LineIC50 (µM)
Compound IMCF-70.007
Compound IIHepG214.9
Ethyl 5-acetyl...MCF-7TBD

Enzyme Inhibition

This compound has also been investigated as a potential dual inhibitor for Sirt2 and HDAC6 enzymes. These enzymes play crucial roles in cellular regulation and are implicated in various diseases, including cancer.

Research Findings:
A recent study highlighted that similar compounds showed effective inhibition of Sirt2 with an EC50 value of approximately 3 nM . The dual inhibition mechanism suggests potential applications in cancer therapy.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the pyrimidine and thiophene rings significantly affect the biological activity of the compounds. For example:

  • Substituent Variations : The introduction of different alkyl or aryl groups on the thiophene ring enhances anticancer activity.
  • Pyrimidine Modifications : Alterations in the position and type of substituents on the pyrimidine ring can lead to increased enzyme inhibition potency.

Toxicity Profile

Preliminary toxicity assessments indicate that this compound may exhibit harmful effects if ingested or upon skin contact, highlighting the importance of further safety evaluations .

Properties

Molecular Formula

C18H21N3O4S2

Molecular Weight

407.5 g/mol

IUPAC Name

ethyl 5-acetyl-2-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C18H21N3O4S2/c1-6-25-17(24)14-11(4)15(12(5)22)27-16(14)21-13(23)8-26-18-19-9(2)7-10(3)20-18/h7H,6,8H2,1-5H3,(H,21,23)

InChI Key

RBGRNUDLJNSNCH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)CSC2=NC(=CC(=N2)C)C

Origin of Product

United States

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